molecular formula C8H11NO2 B595668 Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 199807-77-7

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No. B595668
CAS RN: 199807-77-7
M. Wt: 153.181
InChI Key: WZRBVFUKFKVISQ-UHFFFAOYSA-N
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Description

“Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is a chemical compound that has been studied in various scientific research . It is an isomer of methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates .


Synthesis Analysis

The endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate were treated with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles .


Molecular Structure Analysis

The structure of all these compounds was unequivocally determined by NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

The endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate were treated with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles .

Scientific Research Applications

  • Phosphorylation Processes : Sousa et al. (2010) examined the phosphorylation of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, providing insights into the structures of the resultant compounds and proposing a mechanistic scheme for the phosphorylation reaction (Sousa, Vale, Rodríguez-Borges, & García‐Mera, 2010).

  • Skeletal Rearrangement : Kobayashi et al. (1992) reported on the skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones under acidic conditions, offering a plausible mechanism for this rearrangement (Kobayashi, Ono, & Kato, 1992).

  • Isolation and Characterization : Guideri and Ponticelli (2012) isolated and characterized Methyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate, examining the structural aspects of both its endo and exo-isomers (Guideri & Ponticelli, 2012).

  • Structural Analysis : Sousa et al. (2012) conducted structural analysis on N-phosphorylated 5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylates, which are derivatives of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, using NMR and X-ray crystallography (Sousa, Vale, Rodríguez-Borges, & García‐Mera, 2012).

  • Polymer Synthesis : Rossegger et al. (2012) synthesized a polymer from Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, showing its high degree of cis-TT stereoregularity and formation of regular secondary structures (Rossegger et al., 2012).

  • Metathesis Process in Synthesis : Carreras et al. (2010) utilized the metathesis process of 2,5-Ethenoproline derivatives to synthesize a novel azabicyclic amino acid (Carreras, Avenoza, Busto, & Peregrina, 2010).

Mechanism of Action

Based on the results obtained, a mechanistic scheme for the phosphorylation reaction of these adducts to afford the corresponding phosphorylbicycles is proposed .

properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h2-3,5-7,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBVFUKFKVISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(N1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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